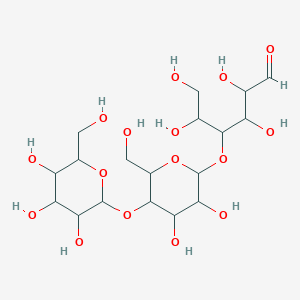

maltotriose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: maltotriose can be synthesized by hydrolyzing pullulan with pullulanase. The optimal conditions for this reaction are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of this compound-producing amylases derived from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These amylases hydrolyze starch to produce this compound as the primary product .

Analyse Chemischer Reaktionen

Types of Reactions: maltotriose primarily undergoes hydrolysis reactions. It can be hydrolyzed by alpha-amylase to produce glucose and maltose .

Common Reagents and Conditions: The hydrolysis of this compound typically requires enzymes such as alpha-amylase and specific conditions like a pH range of 6.0 to 6.5 and a temperature range of 44.95°C to 50°C .

Major Products Formed: The major products formed from the hydrolysis of this compound are glucose and maltose .

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Maltotriose plays a significant role in the food industry due to its unique properties:

- Fermentation : this compound is a crucial fermentable sugar in brewing, constituting approximately 20% of fermentable sugars in brewer's wort. Different strains of Saccharomyces pastorianus exhibit varying abilities to transport and ferment this compound, which affects the brewing process and flavor profiles of beers .

- Sweetening Agent : It is used as a sweetener in various food products, enhancing taste without contributing excessive calories. Its ability to improve texture and shelf-life makes it valuable in baked goods and confectioneries .

- Nutritional Supplement : this compound is often included in nutritional supplements for its digestibility and energy-providing properties, making it beneficial for athletes and individuals with specific dietary needs.

Pharmaceutical Applications

This compound's applications extend into the pharmaceutical sector:

- Drug Carrier : this compound is utilized as a carrier for drugs and food supplements. Its sweetness can mask unpleasant tastes in medications, improving patient compliance .

- Filler in Tablets : The compound serves as an excipient in tablet formulations, enhancing the usability and effectiveness of pharmaceutical products by improving flow properties during manufacturing .

Biotechnological Applications

This compound has been explored for its potential in biotechnological innovations:

- Imaging Agents : Recent studies have developed this compound-based fluorescent probes for imaging bacterial infections. These probes are selectively taken up by bacteria via maltodextrin transporters, allowing differentiation between bacterial infections and other conditions such as cancer . This specificity enhances diagnostic capabilities in medical imaging.

- Research on Transport Mechanisms : Understanding this compound transport mechanisms has implications for yeast fermentation processes. Research has identified specific permeases like AGT1 that facilitate this compound uptake, providing insights into optimizing fermentation conditions in industrial yeast strains .

Case Study 1: Brewing Efficiency

A study on various strains of Saccharomyces pastorianus revealed that strains with higher expression levels of this compound transporters exhibited improved fermentation rates and flavor profiles in beer production. This finding emphasizes the importance of genetic factors in yeast selection for brewing applications .

Case Study 2: Imaging Probes

The development of a this compound-based fluorescent probe demonstrated superior pharmacokinetic properties compared to other maltodextrins. In murine models, this probe effectively localized bacterial infections while minimizing uptake by mammalian cells, showcasing its potential for clinical diagnostics .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Food Industry | Brewing | Essential for fermentation; affects flavor profile |

| Sweetener | Enhances taste; low-calorie alternative | |

| Nutritional Supplement | Provides digestible energy | |

| Pharmaceutical | Drug Carrier | Improves taste masking; enhances patient compliance |

| Filler in Tablets | Improves flow properties; enhances usability | |

| Biotechnology | Imaging Agents | Selective uptake by bacteria; enhances diagnostic accuracy |

| Research on Transport Mechanisms | Insights into fermentation optimization |

Wirkmechanismus

maltotriose exerts its effects primarily through its hydrolysis by enzymes such as alpha-amylase and intracellular invertase . These enzymes break down this compound into glucose, which can then be utilized by cells for energy . The molecular targets involved in this process include alpha-amylase and maltose binding proteins .

Vergleich Mit ähnlichen Verbindungen

maltotriose is similar to other glucose-based oligosaccharides such as maltose and maltotetraose . it is unique in its structure, consisting of three glucose molecules linked by α-1,4 glycosidic bonds . This structure gives this compound distinct properties, such as its mild sweetness and ability to regulate moisture . Other similar compounds include acarbose, a pseudo-saccharide that also elicits a sweet taste .

Eigenschaften

IUPAC Name |

4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWSYJTUUKTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-28-0 |

Source

|

| Record name | maltotriose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.